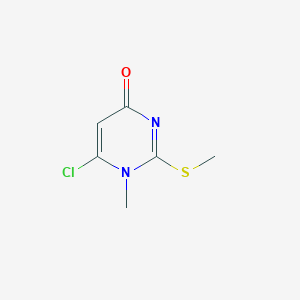
6-Chloro-1-methyl-2-methylsulfanylpyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-methyl-2-(methylthio)pyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and a methylthio group at the 2nd position of the pyrimidine ring The pyrimidine ring itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-2-(methylthio)pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-2-methylthiopyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the cyclization of appropriate precursors. For example, the reaction of 2-chloro-3-methylthiopyrimidine with formamide under acidic conditions can lead to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-1-methyl-2-(methylthio)pyrimidin-4(1H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methyl-2-(methylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, ethanol).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Derivatives with different substituents at the 6th position.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Alcohols or other reduced derivatives.
Scientific Research Applications
6-Chloro-1-methyl-2-(methylthio)pyrimidin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as pharmaceutical agents, particularly as inhibitors of specific enzymes or receptors.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its ability to interfere with biological processes in pests or weeds.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms, particularly those involving pyrimidine metabolism.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-2-(methylthio)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing the enzyme from catalyzing its reaction. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylthiopyrimidine: Lacks the methyl group at the 1st position.
1-Methyl-2-methylthiopyrimidin-4(1H)-one: Lacks the chlorine atom at the 6th position.
6-Chloro-1-methylpyrimidin-4(1H)-one: Lacks the methylthio group at the 2nd position.
Uniqueness
6-Chloro-1-methyl-2-(methylthio)pyrimidin-4(1H)-one is unique due to the combination of substituents on the pyrimidine ring. The presence of both the chlorine atom and the methylthio group provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
6943-36-8 |
|---|---|
Molecular Formula |
C6H7ClN2OS |
Molecular Weight |
190.65 g/mol |
IUPAC Name |
6-chloro-1-methyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C6H7ClN2OS/c1-9-4(7)3-5(10)8-6(9)11-2/h3H,1-2H3 |
InChI Key |
ZJZWFNBKFMNINK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N=C1SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl-](/img/structure/B12920457.png)

![2,6-Diamino-5-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12920465.png)
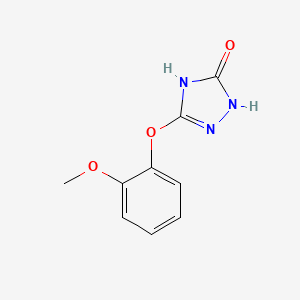

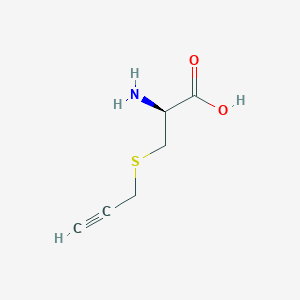
![3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione](/img/structure/B12920504.png)
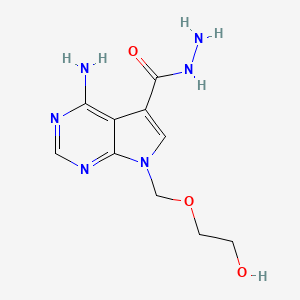

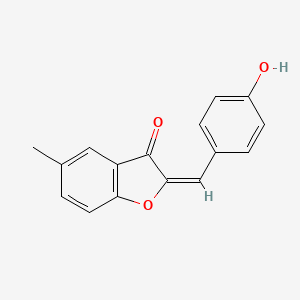
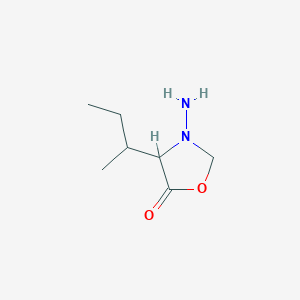
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12920518.png)

![4-Chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12920531.png)
